Ethyl 2-{2-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenoxy}acetate
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Overview
Description
Ethyl 2-{2-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenoxy}acetate is a complex organic compound that belongs to the class of triazino-benzoxazepine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
The synthesis of Ethyl 2-{2-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenoxy}acetate involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Chemical Reactions Analysis
Ethyl 2-{2-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenoxy}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Ethyl 2-{2-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenoxy}acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly as an iron chelator that can inhibit cancer cell proliferation by depleting intracellular iron levels.
Biological Research: The compound is used in studies related to cell cycle regulation, apoptosis, and DNA/RNA synthesis due to its interaction with cellular iron metabolism.
Industrial Applications: It may have applications in the development of new pharmaceuticals and chemical intermediates due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of Ethyl 2-{2-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenoxy}acetate involves its ability to chelate iron ions. By binding to ferrous ions, the compound can disrupt iron homeostasis in cells, leading to cell cycle arrest and apoptosis. This mechanism is particularly relevant in cancer cells, which have a higher iron requirement compared to normal cells .
Comparison with Similar Compounds
Ethyl 2-{2-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenoxy}acetate can be compared to other triazino-benzoxazepine derivatives, such as:
Ethyl {2-[3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetate: Similar in structure but with a butylsulfanyl group instead of an ethylsulfanyl group.
2-[7-acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-bromo-6-methoxyphenyl acetate: Contains additional functional groups that may alter its biological activity and chemical reactivity.
Properties
IUPAC Name |
ethyl 2-[2-(3-ethylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-3-28-18(27)13-29-17-12-8-6-10-15(17)20-23-16-11-7-5-9-14(16)19-21(30-20)24-22(26-25-19)31-4-2/h5-12,20,23H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHAJHOLZLUMJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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